molecular formula C21H26FN3O B5266870 2-[4-(3-fluorobenzyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide

2-[4-(3-fluorobenzyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide

Cat. No.: B5266870
M. Wt: 355.4 g/mol
InChI Key: WBAYAKSDIVAVSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(3-fluorobenzyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3-fluorobenzyl group and an acetamide moiety linked to a phenylethyl group. Piperazine derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-fluorobenzyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of 2-[4-(3-fluorobenzyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(3-fluorobenzyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research and drug development .

Properties

IUPAC Name

2-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-N-(1-phenylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O/c1-17(19-7-3-2-4-8-19)23-21(26)16-25-12-10-24(11-13-25)15-18-6-5-9-20(22)14-18/h2-9,14,17H,10-13,15-16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBAYAKSDIVAVSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CN2CCN(CC2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>53.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199704
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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